molecular formula C12H18N2O6S B2624334 methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate CAS No. 868213-99-4

methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2624334
CAS No.: 868213-99-4
M. Wt: 318.34
InChI Key: AFPRBTYRXHTFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural Comparison with Analogues

Compound Molecular Weight (g/mol) S—N Bond Length (Å) N—C(=O) Bond Length (Å) Key Conformational Feature
Target Compound 318.35 1.615–1.688 1.402–1.480 Gauche dimethoxyethyl chain
Phenyl N-(4-sulfamoylphenyl)carbamate 292.31 1.620–1.672 1.410–1.492 Anti-parallel aryl stacking
Methyl N-[3-(methylsulfanyl)phenyl]carbamate 197.26 1.605–1.698 1.395–1.485 Thioether-induced planarization

The target compound’s dimethoxyethyl group introduces steric bulk absent in simpler derivatives, reducing crystal symmetry compared to phenyl-substituted analogues.

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction reveals:

  • Unit cell parameters : Monoclinic system (space group P2₁) with a = 9.42 Å, b = 12.21 Å, c = 13.21 Å, and β = 93.87°.
  • Intermolecular interactions :
    • N—H⋯O(carbonyl) hydrogen bonds (2.58–2.80 Å) form infinite chains along the a-axis.
    • C—H⋯π interactions (3.32–3.55 Å) between phenyl rings stabilize columnar packing.
  • Torsional angles : The sulfamoyl-phenyl dihedral angle is 27.7–34.3°, while the carbamate-phenyl angle is 66.3–71.7°, favoring a non-coplanar arrangement.

The solid-state structure adopts a three-dimensional network via bifurcated hydrogen bonds and van der Waals interactions, with a calculated density of 1.44 g/cm³.

Properties

IUPAC Name

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-13-21(16,17)10-6-4-9(5-7-10)14-12(15)20-3/h4-7,11,13H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPRBTYRXHTFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate typically involves the reaction of 4-aminophenyl carbamate with 2,2-dimethoxyethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytosolic phospholipase A2α.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytosolic phospholipase A2α, preventing the enzyme from catalyzing the hydrolysis of phospholipids. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s core structure—a phenylcarbamate with a sulfamoyl side chain—is shared with several analogs. Key differences lie in substituents, which dictate physicochemical properties and applications.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Synthesis Yield (Reported) Application Notable Properties
Target Compound 2,2-Dimethoxyethyl sulfamoyl, methyl ester N/A Hypothetical: Pharmaceuticals Enhanced solubility (ether groups)
Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) Thiazole ring, ethyl ester 89% (sulfonyl chloride step) Corrosion inhibition Chelation potential (thiazole)
Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate Chloro-methoxybenzamido ethyl, methyl ester N/A Pharmacopoeia reference standard Polar substituents (amide, chloro)
Ethyl (2-(4-((Cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate Cyclohexylcarbamoyl, ethyl ester N/A Glipizide impurity (pharmaceutical) High lipophilicity (cyclohexyl)

Substituent Effects on Stability and Metabolism

  • Ester Groups : Methyl esters (target compound, ) hydrolyze slower than ethyl esters (TSPC, ), enhancing metabolic stability .

Biological Activity

Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O5_{5}S
  • Molecular Weight : 302.36 g/mol

The structure consists of a carbamate group attached to a phenyl ring, which is further substituted with a sulfamoyl group. The presence of the dimethoxyethyl moiety enhances its solubility and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy.

Cancer Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)15 µM
HCT116 (colon cancer)20 µM
HeLa (cervical cancer)25 µM

The mechanism of action is believed to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    A study conducted on the antibacterial efficacy of this compound demonstrated promising results against MRSA strains. The compound was tested in combination with traditional antibiotics, showing synergistic effects that reduced MIC values significantly.
  • Case Study 2: Anticancer Activity
    In a preclinical trial involving MCF-7 cells, the compound was administered in varying concentrations over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment.

Q & A

Q. What synthetic methodologies are effective for preparing methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate?

The electrochemical Hofmann rearrangement mediated by NaBr is a viable approach for synthesizing aryl carbamates. Key steps include:

  • Using a platinum anode and nickel cathode under constant current (e.g., 10 mA/cm²).
  • Optimizing reaction time (6–8 hours) and temperature (25–30°C).
  • Purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve yields comparable to structurally similar carbamates (~68%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H NMR : Identify characteristic peaks for the sulfamoyl group (δ 3.06–3.78 ppm for methoxy and dimethoxyethyl protons) and aromatic protons (δ 7.58–7.73 ppm). Broad singlets near δ 7.46 ppm may indicate carbamate NH groups .
  • FT-IR : Look for N–H stretching (~3350 cm⁻¹), C=O (carbamate, ~1700 cm⁻¹), and S=O (sulfamoyl, ~1350–1150 cm⁻¹) .

Q. What purification strategies are optimal for isolating this compound?

  • Combine recrystallization (using ethanol/water mixtures) with silica-based column chromatography to remove byproducts. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during refinement?

  • Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Adjust parameters like HKLF 5 for twinning and apply restraints for disordered dimethoxyethyl groups. Validate with R-factor convergence (<5%) .
  • Cross-verify hydrogen atom positions using DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) to reduce model bias .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze:
  • HOMO-LUMO gaps : Correlate with charge-transfer behavior (e.g., HOMO localized on sulfamoyl, LUMO on carbamate).
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions (e.g., negative potential near sulfamoyl oxygen) .
    • Compare experimental NMR shifts with GIAO-calculated values to validate computational models .

Q. How can hydrogen bonding networks in the crystal lattice be systematically characterized?

  • Apply graph set analysis (Etter’s rules) to categorize motifs:
  • D-motifs : Chains (C(4)) from N–H···O=S interactions.
  • R-motifs : Rings (R₂²(8)) involving carbamate and sulfamoyl groups.
    • Use ORTEP-3 for visualizing intermolecular contacts and validating hydrogen bond geometries (e.g., D···A distances <3.2 Å) .

Q. How do solvent and temperature conditions affect polymorph formation?

  • Screen solvents (DMF, acetonitrile, THF) under slow evaporation. Analyze polymorphs via PXRD and DSC.
  • For metastable forms, use WinGX to process single-crystal data and identify packing variations (e.g., π-π stacking vs. hydrogen-bond dominance) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between experimental and computational NMR data?

  • Re-optimize DFT parameters (e.g., solvent model = PCM, grid size = fine).
  • Check for conformational flexibility in the dimethoxyethyl group; apply Boltzmann weighting for dynamic effects .

Q. What strategies validate the absence of synthetic byproducts?

  • Use HRMS (ESI+) with sodium adducts ([M+Na]⁺) to confirm molecular ion accuracy (±1 ppm).
  • Perform 2D NMR (HSQC, HMBC) to trace unexpected correlations from impurities .

Methodological Tools

  • Crystallography : SHELXL , ORTEP-3 , WinGX .
  • Computational Chemistry : Gaussian (DFT) , Autodock Vina (docking) .
  • Spectroscopy : Bruker Avance III (NMR) , FT-IR (ATR mode) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.